3-Methyl-7-methoxy-8-morpholinomethyl-4'-chloroflavone
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Overview
Description
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholinomethyl group at the 8th position, a methoxy group at the 7th position, a methyl group at the 3rd position, and a chlorine atom at the 4’ position of the flavone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methyl Group: The methyl group at the 3rd position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom at the 4’ position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group at the 8th position can be introduced through Mannich-type reactions involving morpholine, formaldehyde, and the flavone core.
Industrial Production Methods
Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced flavone derivatives.
Substitution: The chlorine atom at the 4’ position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyflavone: Lacks the morpholinomethyl and chlorine substituents.
3-Methylflavone: Lacks the methoxy, morpholinomethyl, and chlorine substituents.
4’-Chloroflavone: Lacks the methoxy, morpholinomethyl, and methyl substituents.
Uniqueness
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is unique due to the presence of all four substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
86073-64-5 |
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Molecular Formula |
C22H22ClNO4 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22ClNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3 |
InChI Key |
APDSITWJMGPJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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